Argipressin, asp(5)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

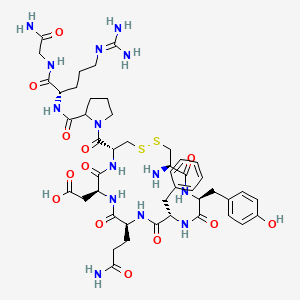

Argipressin, also known as arginine vasopressin or antidiuretic hormone, is a nonapeptide primarily produced in the hypothalamus. It plays a crucial role in regulating diuresis, hemodynamic modulation, and behavior. This compound is very similar to oxytocin, differing only in the third and eighth amino acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of argipressin involves the formation of a peptide chain through solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of argipressin involves large-scale SPPS, which allows for the efficient and high-yield synthesis of the peptide. The process is optimized to ensure the purity and stability of the final product, which is essential for its use in medical applications .

Analyse Chemischer Reaktionen

Types of Reactions: Argipressin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, or specificity .

Common Reagents and Conditions: Common reagents used in the reactions of argipressin include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to prevent degradation of the peptide .

Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability or activity. For example, oxidation of the disulfide bonds in argipressin can lead to the formation of more stable analogs .

Wissenschaftliche Forschungsanwendungen

Argipressin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model peptide for studying peptide synthesis and modification. In biology, it is used to study the regulation of water balance and blood pressure. In medicine, argipressin is used to treat conditions like diabetes insipidus and vasodilatory shock. In industry, it is used in the production of various pharmaceuticals .

Wirkmechanismus

Argipressin exerts its effects by binding to specific receptors in the body, including V1a, V1b, and V2 receptors. The binding of argipressin to these receptors activates various signaling pathways, leading to vasoconstriction, increased water reabsorption in the kidneys, and release of adrenocorticotropic hormone from the pituitary gland. These actions help regulate blood pressure, water balance, and stress response .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to argipressin include oxytocin, desmopressin, and terlipressin. These compounds share structural similarities with argipressin but differ in their specific amino acid sequences and receptor affinities .

Uniqueness: Argipressin is unique in its ability to bind to multiple receptors and exert diverse physiological effects. Unlike oxytocin, which primarily affects uterine contractions and milk ejection, argipressin has a broader range of actions, including vasoconstriction and water reabsorption. Desmopressin and terlipressin are synthetic analogs of argipressin with enhanced stability and specificity for certain receptors, making them useful for specific medical applications .

Eigenschaften

CAS-Nummer |

78031-79-5 |

|---|---|

Molekularformel |

C46H64N14O13S2 |

Molekulargewicht |

1085.2 g/mol |

IUPAC-Name |

2-[(4R,7S,10S,13S,16S,19R)-19-amino-4-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-7-yl]acetic acid |

InChI |

InChI=1S/C46H64N14O13S2/c47-27-22-74-75-23-33(45(73)60-17-5-9-34(60)44(72)55-28(8-4-16-52-46(50)51)39(67)53-21-36(49)63)59-43(71)32(20-37(64)65)58-40(68)29(14-15-35(48)62)54-41(69)31(18-24-6-2-1-3-7-24)57-42(70)30(56-38(27)66)19-25-10-12-26(61)13-11-25/h1-3,6-7,10-13,27-34,61H,4-5,8-9,14-23,47H2,(H2,48,62)(H2,49,63)(H,53,67)(H,54,69)(H,55,72)(H,56,66)(H,57,70)(H,58,68)(H,59,71)(H,64,65)(H4,50,51,52)/t27-,28-,29-,30-,31-,32-,33-,34?/m0/s1 |

InChI-Schlüssel |

NAGLXTBVIDINFN-HXAPPMQUSA-N |

Isomerische SMILES |

C1CC(N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)O)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |

Kanonische SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)O)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14170520.png)

![N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine](/img/structure/B14170533.png)

![Methyl 3'-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B14170547.png)

![[2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14170554.png)

![1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]](/img/structure/B14170563.png)